molecular formula C22H19F2N5O2 B2828491 2-(4-fluorophenyl)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide CAS No. 922010-15-9

2-(4-fluorophenyl)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide

Cat. No.: B2828491
CAS No.: 922010-15-9
M. Wt: 423.424
InChI Key: GJIVSLUZDVOSSY-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide is a potent and selective investigational inhibitor of Janus Kinase 3 (JAK3). This compound is of significant interest in immunological and inflammatory disease research due to the critical role of JAK3 in cytokine signaling through the common gamma chain (γc) receptor, which is essential for the development and function of lymphocytes Source . Its high selectivity for JAK3 over other JAK family members makes it a valuable pharmacological tool for dissecting the specific contributions of JAK3-dependent pathways in complex biological systems, such as T-cell and B-cell activation and proliferation Source . Researchers utilize this compound to explore potential therapeutic strategies for a range of conditions, including autoimmune diseases like rheumatoid arthritis and psoriasis, as well as in the context of organ transplant rejection, where targeted immunosuppression is desired Source . By selectively blocking JAK3-mediated phosphorylation and subsequent signal transduction, this inhibitor allows for the precise interrogation of the JAK-STAT pathway, providing key insights for the development of next-generation immunomodulatory agents.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2/c23-17-7-5-15(6-8-17)11-20(30)25-9-10-29-21-18(12-27-29)22(31)28(14-26-21)13-16-3-1-2-4-19(16)24/h1-8,12,14H,9-11,13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIVSLUZDVOSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide typically involves multiple steps

    Preparation of Pyrazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions.

    Introduction of Fluorophenyl Group: The fluorophenyl group is typically introduced through a similar substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Insights :

  • Fluorine Positioning : The 2-fluorobenzyl group in the target compound may improve target binding compared to bulkier substituents (e.g., trifluoromethylphenyl in ), which could hinder receptor interactions.
  • Core Modifications : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., F-DPA) exhibit distinct binding profiles due to altered ring fusion, favoring translocator protein (TSPO) targeting over kinase inhibition .
  • Linker Flexibility : Thioacetamide-containing analogues (e.g., ) demonstrate varied bioactivity, emphasizing the role of sulfur in redox interactions.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 2-fluorobenzyl group (ClogP ~3.2) balances solubility and membrane permeability better than the 3-methoxyphenyl group in (ClogP ~2.8).
  • Metabolic Stability: Fluorination reduces oxidative metabolism, extending half-life compared to non-fluorinated derivatives (e.g., 3-methylpyrazole in ).

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its anti-inflammatory and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of various substituted phenyl and pyrazolopyrimidine derivatives. A notable method includes the use of ethyl 4,4,4-trifluoroacetoacetate in a reaction with 3-(4-fluorophenyl)-1H-pyrazol-5-amine , yielding intermediates that can be further modified to obtain the target compound. The structure can be represented as follows:

C19H21F2N5O\text{C}_{19}\text{H}_{21}\text{F}_2\text{N}_5\text{O}

This compound features a pyrazolo[3,4-d]pyrimidine core which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The following table summarizes the IC50 values for the compound against these cell lines:

Cell LineIC50 (µM)Reference
MCF71.88
A54926
HCT1161.1

These results indicate that the compound possesses potent cytotoxic effects, particularly against breast and colon cancer cell lines.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It acts as an inhibitor of key inflammatory pathways, including the p38 MAPK pathway. Preclinical studies have demonstrated that it effectively suppresses tumor necrosis factor-alpha (TNFα) release in vitro and ex vivo models. This dual action suggests a promising therapeutic application in treating inflammatory diseases alongside cancer.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the fluorinated phenyl groups significantly influence the biological activity of the compound. For instance:

  • Substitution at the 5-position of the pyrazolopyrimidine ring enhances anticancer activity.
  • The presence of fluorine atoms increases lipophilicity, potentially improving cellular uptake.

A detailed review of various analogs has revealed that small substituents at certain positions maintain or enhance bioactivity while larger groups tend to reduce efficacy due to steric hindrance.

Case Studies

Several case studies have explored the efficacy of this compound in animal models:

  • In Vivo Efficacy Against Tumors : In rodent models, administration of the compound resulted in significant tumor size reduction compared to control groups.
  • Safety Profile Assessment : Toxicological studies indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this pyrazolo[3,4-d]pyrimidine derivative, and how can reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclization of pyrazole precursors and subsequent coupling with fluorophenyl-containing acetamide moieties. Key steps include:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization using reagents like potassium permanganate (oxidation) or LiAlH₄ (reduction) under controlled temperatures (60–80°C) .
  • Step 2 : Alkylation or substitution reactions to introduce the 2-fluorophenylmethyl group. Solvent choice (e.g., DMF or THF) significantly affects regioselectivity .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
    • Critical Parameter: Temperature control during cyclization prevents side reactions (e.g., over-oxidation), while solvent polarity modulates reaction kinetics .

Q. What spectroscopic techniques are recommended for structural validation?

  • Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR : To confirm fluorophenyl substituents (δ ~7.2–7.8 ppm for aromatic protons) and acetamide carbonyl signals (δ ~168–170 ppm) .
  • HRMS : For exact mass verification (e.g., molecular ion peak at m/z 431.1005 ).
  • IR Spectroscopy : To identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) impact biological activity?

  • Methodological Answer: Comparative SAR studies using analogs (e.g., replacing 4-fluorophenyl with 3-chlorophenyl) reveal:

  • Bioactivity Trends : Fluorinated derivatives often exhibit enhanced metabolic stability and target affinity compared to chlorinated analogs due to electronegativity and lipophilicity differences .
  • Experimental Design :
  • Synthesize analogs via parallel synthesis .
  • Test in vitro against targets (e.g., kinases or inflammatory mediators) using assays like ELISA or fluorescence polarization .
  • Data Interpretation : Fluorophenyl derivatives showed 2.3-fold higher IC₅₀ values in kinase inhibition assays compared to chlorophenyl analogs .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

  • Methodological Answer: Discrepancies arise from varying solvent systems and pH conditions. To harmonize

  • Solubility Profiling : Use standardized buffers (pH 1.2–7.4) with DMSO cosolvents (≤1% v/v) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the acetamide group) .
  • Statistical Analysis : Apply multivariate regression to correlate solubility with solvent polarity (logP) and dielectric constants .

Q. How can computational modeling predict binding modes with biological targets?

  • Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Key residues (e.g., Lys68 in p38 MAPK) form hydrogen bonds with the pyrimidine-4-one moiety .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Fluorophenyl groups stabilize hydrophobic interactions with Val38 and Ala157 .
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values (R² > 0.85 indicates robust models) .

Key Research Gaps

  • Mechanistic Studies : Limited data on off-target effects (e.g., CYP450 inhibition) .
  • In Vivo Pharmacokinetics : No published studies on bioavailability or metabolite profiling .

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